2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate
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Overview
Description
2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate is an organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate typically involves the condensation of 4-methylbenzaldehyde with 2-aminophenyl 4-chlorobenzoate under specific conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imine group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Methylphenyl)imino]methyl]phenol
- (E)-2-((p-tolylimino)methyl)phenol
Uniqueness
2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate is unique due to the presence of both the imine and ester functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClNO2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)iminomethyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16ClNO2/c1-15-6-12-19(13-7-15)23-14-17-4-2-3-5-20(17)25-21(24)16-8-10-18(22)11-9-16/h2-14H,1H3 |
InChI Key |
IBEFTVWPTGJHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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